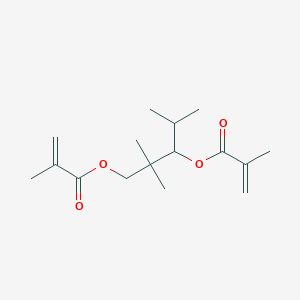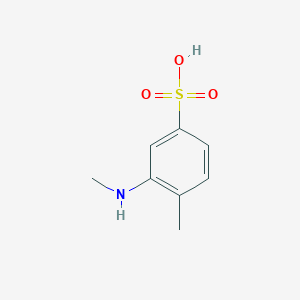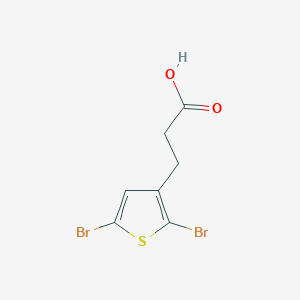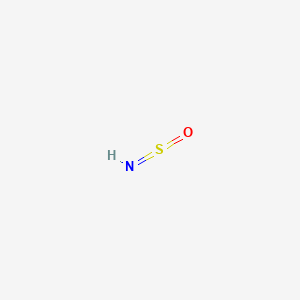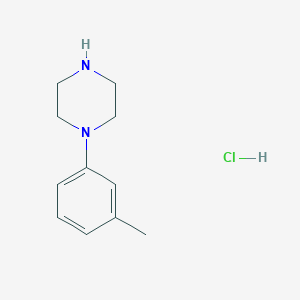
1-(m-Tolyl)piperazine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to 1-(m-Tolyl)piperazine dihydrochloride, typically involves multiple steps such as alkylation, acidulation, and reduction of nitro groups, followed by diazotization, substitution, and hydrolysis. The synthesis processes are carefully designed to optimize yield and purity. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine showcases a methodological approach relevant to the synthesis of 1-(m-Tolyl)piperazine dihydrochloride, achieving total yields around 48.2% to 53.3% (Quan, 2006); (Li Ning-wei, 2005).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-(m-Tolyl)piperazine dihydrochloride, is often confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed information on the molecular geometry, bond lengths, and angles critical for understanding the chemical behavior of these compounds. A study on the synthesis and crystal structure of a related compound, N,N′-di(m-tolyl)piperazine N,N′-dioxide, offers insights into the structural characterization of similar molecules (Kwok & Mak, 1989).
Chemical Reactions and Properties
Piperazine derivatives, including 1-(m-Tolyl)piperazine dihydrochloride, participate in various chemical reactions, reflecting their versatile chemical properties. These compounds often serve as intermediates in the synthesis of more complex molecules. Their reactivity, including substitution reactions and the formation of adducts, underpins their utility in pharmaceutical and material science research.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different research contexts. Understanding these properties helps in determining the conditions for their storage, handling, and application in synthesis processes. The crystal and molecular structure studies of 1-benzhydryl-piperazine derivatives, for example, provide valuable data on the intermolecular interactions and stability of such compounds (Simonov et al., 2003).
Aplicaciones Científicas De Investigación
Serotonin Receptor Agonist : 1-(m-Trifluoromethylphenyl)-piperazine, a compound structurally similar to 1-(m-Tolyl)piperazine, acts as a serotonin receptor agonist in the rat brain. It inhibits the binding of tritiated serotonin to brain membranes and decreases serotonin turnover, indicating its potential use in neuropsychopharmacology (Fuller et al., 1978).
Anti-Inflammatory Activity : Tolyl and cumene derivatives of cyclizine, which is a piperazine derivative, exhibit acute and chronic anti-inflammatory activities in rat models. This suggests the potential of tolyl piperazine derivatives in developing new anti-inflammatory drugs (Ahmadi et al., 2012).
Synthesis of Pharmaceutical Intermediates : 1-(2,3-dichlorophenyl)piperazine, another analogue, is used as a pharmaceutical intermediate. Research focuses on improving its synthesis methods, which is crucial for the production of pharmaceuticals (Li Ning-wei, 2006).
Forensic Toxicology : Piperazine derivatives are analyzed in human hair for forensic applications. A method using p-tolylpiperazine as an internal standard was developed for the analysis of certain phenylpiperazine-like stimulants, indicating its use in forensic science (Barroso et al., 2010).
Synthesis of Biologically Active Compounds : Differentially protected 2-(hydroxymethyl)piperazines, starting from piperazine-2-carboxylic acid dihydrochloride, are used as building blocks for biologically active compounds and in the construction of combinatorial libraries (Gao & Renslo, 2007).
Anticonvulsant Activity : Piperazine derivatives show potential as anticonvulsants. Certain 1,4-substituted piperazine dihydrochlorides exhibited anti-seizure activity in animal models, highlighting their potential in treating epilepsy (Marona et al., 2004).
Hypolipidemic Activity : Piperazine derivatives have been synthesized with potent activity in lowering serum cholesterol and triglyceride levels in rats, suggesting their use in treating hyperlipidemia (Ashton et al., 1984).
Metabolism Studies : The metabolism of certain piperazine derivatives, such as 4-methyl-piperazine-1-carbodithioc acid ester hydrochloride, is studied for developing anticancer drugs (Jiang et al., 2007).
Environmental Applications : A Paracoccus sp. strain capable of degrading piperazine was isolated, highlighting its potential in bioremediation of industrial waste containing piperazine (Cai et al., 2013).
Central Serotoninmimetic Action : Phenylpiperazine derivatives, including m-CPP and p-CPP, show central serotoninmimetic action, suggesting their relevance in neurological research (Maj & Lewandowska, 1980).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-methylphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;;/h2-4,9,12H,5-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNWTYUDISMTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156736 | |
| Record name | 1-(m-Tolyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(m-Tolyl)piperazine dihydrochloride | |
CAS RN |
13078-13-2 | |
| Record name | 1-(m-Tolyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(m-Tolyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(m-tolyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



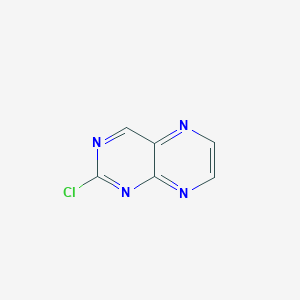
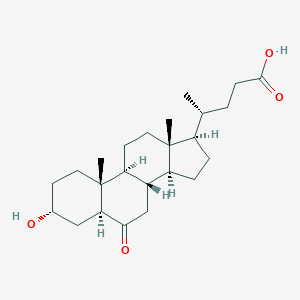
![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)
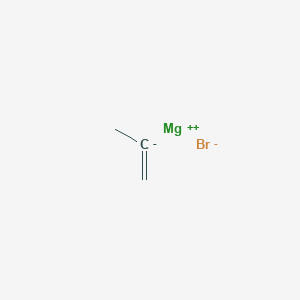
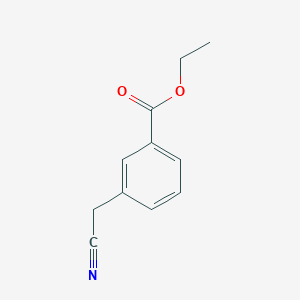
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)

